molecular formula C12H18ClNO3 B1380102 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride CAS No. 1607256-31-4

2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride

Cat. No.: B1380102
CAS No.: 1607256-31-4
M. Wt: 259.73 g/mol
InChI Key: NEWVYMGLADFBHH-UHFFFAOYSA-N
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Description

2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.73 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with 3-bromophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride can be compared with other similar compounds, such as:

    2-{3-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.

    2-{3-[2-(Dimethylamino)ethoxy]phenyl}butanoic acid hydrochloride:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[3-[2-(dimethylamino)ethoxy]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-13(2)6-7-16-11-5-3-4-10(8-11)9-12(14)15;/h3-5,8H,6-7,9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWVYMGLADFBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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